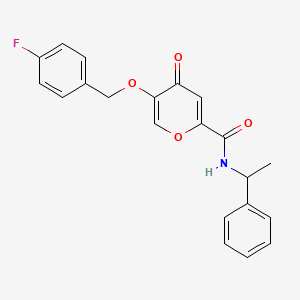

5-((4-fluorobenzyl)oxy)-4-oxo-N-(1-phenylethyl)-4H-pyran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

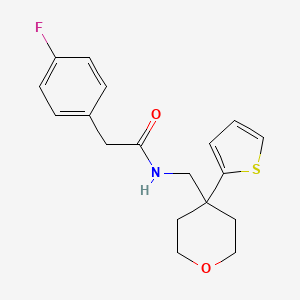

This compound is a derivative of pyran, which is a six-membered heterocyclic, unsaturated ring with one oxygen atom and five carbon atoms. It also contains a carboxamide group (-CONH2), a common functional group in biochemistry, which is involved in peptide bonds. The compound also has a fluorobenzyl group attached to it, which could potentially increase its reactivity due to the presence of the electronegative fluorine atom .

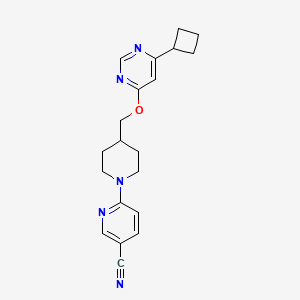

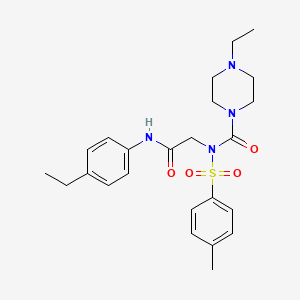

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyran ring, a carboxamide group, and a fluorobenzyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For example, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine. The fluorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in water .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing fluorine-containing derivatives, focusing on compounds with potential pharmacological activities or material applications. For example, Eleev et al. (2015) detailed the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, which could be analogs or share similar synthetic pathways with the queried compound, highlighting the importance of fluorine in modifying chemical properties and biological activity Eleev, Kutkin, & Zhidkov, 2015.

Material Science Applications

In the realm of material science, Hsiao and Yu (1996) synthesized aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links, demonstrating the role of fluorinated compounds in creating polymers with significant thermal stability and mechanical properties Hsiao & Chou-Huan Yu, 1996. This research underlines the utility of fluorinated compounds in developing new materials with desirable characteristics.

Medicinal Chemistry and Pharmacology

In pharmacological research, the synthesis and evaluation of novel compounds for biological activities are a major application. Hassan et al. (2015) explored the cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, which involves the manipulation of fluoro-benzyl groups for potential anticancer applications Hassan, Hafez, Osman, & Ali, 2015. This indicates the compound's relevance in designing new therapeutic agents.

Molecular Imaging and Diagnostic Applications

Compounds with fluorine atoms are often used in molecular imaging due to their unique properties. Rhee, Levy, and London (1995) developed fluorinated o-aminophenol derivatives for measuring intracellular pH, showcasing the application of fluorine chemistry in creating sensitive and specific imaging probes Rhee, Levy, & London, 1995.

Antimicrobial Research

The development of antimicrobial agents is another area of interest. Desai, Rajpara, and Joshi (2013) synthesized fluorobenzamides containing thiazole and thiazolidine as antimicrobial analogs, demonstrating the compound's potential utility in combating microbial infections Desai, Rajpara, & Joshi, 2013.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-4-oxo-N-(1-phenylethyl)pyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO4/c1-14(16-5-3-2-4-6-16)23-21(25)19-11-18(24)20(13-27-19)26-12-15-7-9-17(22)10-8-15/h2-11,13-14H,12H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQFCVPEIKFDOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-fluorobenzyl)oxy)-4-oxo-N-(1-phenylethyl)-4H-pyran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2932440.png)

![3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2932441.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2932446.png)

![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2932454.png)

![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2932455.png)

![(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide](/img/structure/B2932457.png)